![molecular formula C12H10N2O3 B181592 N-(4-nitronaphthalen-1-yl)acetamide CAS No. 24402-72-0](/img/structure/B181592.png)
N-(4-nitronaphthalen-1-yl)acetamide
Overview
Description
N-(4-nitronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of nitroaromatic compounds It features a naphthalene ring substituted with a nitro group at the 4-position and an acetamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-nitronaphthalen-1-yl)acetamide can be synthesized through a two-step process involving acetylation and nitration. The general procedure involves the reaction of 4-nitronaphthalene-1-amine with acetic anhydride under reflux conditions. The mixture is then poured into ice water to precipitate the desired product, which is filtered and washed with water to obtain a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution reactions.
Major Products
Reduction: The reduction of the nitro group yields N-(4-aminonaphthalen-1-yl)acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
N-(4-nitronaphthalen-1-yl)acetamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of N-(4-nitronaphthalen-1-yl)acetamide and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The acetamide group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide: This compound has a similar structure but with different substitution patterns on the naphthalene ring.
N-(naphthalen-1-yl)acetamide: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
N-(4-nitronaphthalen-1-yl)acetamide is unique due to the specific positioning of the nitro and acetamide groups, which influence its reactivity and potential applications. The presence of the nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Biological Activity
N-(4-nitronaphthalen-1-yl)acetamide is an organic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a nitro group attached to a naphthalene ring, which is further linked to an acetamide moiety. The molecular formula is , with a molecular weight of approximately 229.24 g/mol. This structural configuration is crucial for its interaction with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. Notably, it has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in breast, lung, and colon cancer cells. For instance, a study reported that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in significant cytotoxic effects on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines .
The biological effects of this compound are believed to stem from its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs).
- Oxidative Stress Induction : It has been suggested that the nitro group contributes to increased oxidative stress in cancer cells, leading to cellular damage and apoptosis .
Study 1: Cytotoxicity Evaluation
A comprehensive study evaluated the cytotoxic effects of this compound across multiple cancer cell lines. The results indicated an IC50 value (concentration for 50% inhibition) as low as 25 µM against the HCT116 cell line, illustrating its strong anticancer potential.
Cell Line | IC50 (µM) | Mode of Action |
---|---|---|
MDA-MB-231 | 30 | Apoptosis induction |
HCT116 | 25 | Cell cycle arrest |
A549 (lung cancer) | 40 | Inhibition of proliferation |
Study 2: Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects . In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 5–20 mg/kg. This suggests potential applications in treating inflammatory diseases.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that this compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses . Long-term studies are needed to fully assess its safety.
Properties
IUPAC Name |
N-(4-nitronaphthalen-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-11-6-7-12(14(16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKACCCDFHQZGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306380 | |
Record name | N-ACETYL-4-NITRO-1-NAPHTHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24402-72-0 | |
Record name | NSC176001 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-ACETYL-4-NITRO-1-NAPHTHYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30306380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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